2,4-Dibromo-6-nitrobenzenesulfonamide
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Overview
Description
2,4-Dibromo-6-nitrobenzenesulfonamide is a chemical compound with the molecular formula C6H4Br2N2O4S and a molecular weight of 359.98 g/mol It is characterized by the presence of bromine, nitro, and sulfonamide functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-nitrobenzenesulfonamide typically involves the bromination and nitration of benzenesulfonamide derivatives. One common method involves the bromination of 4-nitroaniline using bromide-bromate salts in an aqueous acidic medium . This process is environmentally friendly as it avoids the use of organic solvents. The reaction conditions include ambient temperature and the use of a 2:1 bromide-bromate couple.
Industrial Production Methods
Industrial production of this compound may involve similar bromination and nitration processes, scaled up to meet commercial demands. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Reaction conditions may involve solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux.
Reduction Reactions: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or chemical reductants like sodium dithionite.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine can yield 2,4-diamino-6-nitrobenzenesulfonamide.
Reduction Reactions: Reduction of the nitro group yields 2,4-dibromo-6-aminobenzenesulfonamide.
Scientific Research Applications
2,4-Dibromo-6-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential antimicrobial properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, affecting the activity of target molecules. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-nitroaniline: Similar in structure but lacks the sulfonamide group.
2,4-Dibromo-6-aminobenzenesulfonamide: Similar but with an amino group instead of a nitro group.
Uniqueness
2,4-Dibromo-6-nitrobenzenesulfonamide is unique due to the combination of bromine, nitro, and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C6H4Br2N2O4S |
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Molecular Weight |
359.98 g/mol |
IUPAC Name |
2,4-dibromo-6-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H4Br2N2O4S/c7-3-1-4(8)6(15(9,13)14)5(2-3)10(11)12/h1-2H,(H2,9,13,14) |
InChI Key |
SMJSSOSYHVUNML-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)N)Br)Br |
Origin of Product |
United States |
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